3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a fluorinated heterocyclic compound that has gained considerable attention in medicinal chemistry and pharmaceutical research. Its unique structure features a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 3-position and a carboxylic acid group at the 6-position. The introduction of the fluorine atom enhances both the chemical stability and biological activity of the compound, making it a significant building block for drug development and various scientific applications.
This compound is classified under heterocyclic compounds, specifically pyrrolo[2,3-b]pyridines. It is identified by its Chemical Abstracts Service number 1352394-37-6. The structure is characterized by its bicyclic arrangement, which contributes to its aromatic properties and potential reactivity in biological systems.
The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves several key steps:
These synthetic routes may be optimized for industrial production to improve yield and purity while ensuring scalability and effective purification processes.
The molecular formula for 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is C₈H₆F N₂O₂. It features a bicyclic structure consisting of a fused pyrrole and pyridine ring system, which contributes to its planar configuration and aromaticity due to the nitrogen atoms present in each ring. The carboxylic acid functional group at the 6-position plays a crucial role in its reactivity and potential interactions with biological targets.
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can participate in various chemical reactions:
These reactions are typically conducted under controlled laboratory conditions to ensure high selectivity and minimize by-products.
The mechanism of action for 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets, allowing for effective modulation of biological pathways. This modulation can lead to either inhibition or activation of various cellular processes, resulting in therapeutic effects across different disease models.
These properties are significant for understanding how this compound behaves in biological systems and its potential applications in drug development.
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several scientific applications:
Research continues into optimizing derivatives of this compound for enhanced therapeutic efficacy against various targets in cancer therapy and other disease models .
Pyrrolopyridine derivatives represent a privileged structural motif in drug discovery, characterized by a bicyclic framework fusing pyrrole and pyridine rings. Among the six possible isomers, the pyrrolo[2,3-b]pyridine system (7-azaindole) has emerged as a particularly valuable scaffold due to its versatile drug-like properties and diverse biological activities. The strategic incorporation of fluorine at position 3 and carboxylic acid at position 6 transforms this core structure into 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1352394-37-6), a compound with distinctive physicochemical and pharmacological characteristics. This molecule (C₈H₅FN₂O₂, MW: 180.14 g/mol) features a planar, electron-deficient π-system with hydrogen bond donor/acceptor capabilities ideal for targeted molecular interactions [1] [5].
The exploration of pyrrolo[2,3-b]pyridine derivatives has evolved substantially since the discovery of natural products containing related scaffolds. Early research focused on unsubstituted analogs, but medicinal chemistry efforts gradually shifted toward strategically functionalized derivatives to enhance target affinity and pharmacokinetic properties. The pyrrolo[2,3-b]pyridine core has demonstrated exceptional versatility in binding kinase hinge regions, particularly fibroblast growth factor receptors (FGFRs), where it forms critical hydrogen bonds with backbone residues (e.g., carbonyl of E562 and NH of A564 in FGFR) . This binding capability has positioned pyrrolo[2,3-b]pyridine derivatives as promising candidates in oncology drug discovery programs.
Table 1: Evolution of Key Pyrrolopyridine Derivatives in Drug Discovery
Structural Feature | Representative Compound | Therapeutic Application | Development Significance |
---|---|---|---|
Unsubstituted core | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 898746-35-5) | Kinase inhibitor scaffold | Established fundamental binding interactions |
5-Halo substitution | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1246088-49-2) | FGFR inhibitors | Enhanced hinge region binding through halogen bonding with G485 residue |
3-Fluoro-6-carboxy | 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1352394-37-6) | Multipurpose kinase scaffold | Optimized electronic properties and metabolic stability |
Difluoro analogs | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1246088-38-9) | Targeted cancer therapeutics | Improved selectivity profiles through steric and electronic modulation |
Significant breakthroughs emerged when researchers discovered that substitutions at the 5-position (particularly chlorine or trifluoromethyl groups) could form additional hydrogen bonds with glycine residues (e.g., G485 in FGFR), substantially improving inhibitor potency . The subsequent introduction of fluorine at position 3 represented a strategic advancement to exploit the unique properties of fluorine atoms while maintaining the critical carboxylic acid functionality at position 6. This progression exemplifies the scaffold's evolution from a simple heterocyclic template to a sophisticated, multifunctional pharmacophore with tailored properties for modern drug discovery.
The strategic incorporation of fluorine at the 3-position of the pyrrolo[2,3-b]pyridine scaffold induces profound changes in the molecule's physicochemical and biological properties. Fluorine, with its unparalleled electronegativity (3.98 Pauling scale) and compact atomic radius (0.64 Å), serves as a bioisosteric replacement for hydrogen while imparting distinct advantages. In 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, the fluorine atom significantly enhances metabolic stability by blocking oxidative degradation at the electron-rich C3 position—a common metabolic soft spot in heterocyclic systems [5] [7]. This stabilization effect is particularly valuable given the compound's intended applications in drug discovery, where hepatic clearance can determine oral bioavailability.
Table 2: Impact of Fluorine Substitution on Molecular Properties
Property | Non-Fluorinated Analog | 3-Fluorinated Derivative | Biological Consequence |
---|---|---|---|
Molecular Weight | 162.15 g/mol | 180.14 g/mol | Minimal increase in size |
Hydrogen Bonding | Only COOH/NH donors | Additional weak H-bond acceptor | Enhanced target interaction versatility |
Metabolic Stability | Moderate (vulnerable to C3 oxidation) | High (blocked oxidation site) | Improved pharmacokinetic profile |
Electron Distribution | Uniform π-system | Electron-deficient at C3 | Tuned binding affinity to electron-rich enzyme pockets |
pKa Modulation | Pyrrole NH ≈ 17.5 | Pyrrole NH ≈ 16.8 (estimated) | Slightly enhanced NH acidity for stronger H-bond donation |
The fluorine atom also influences electronic distribution throughout the bicyclic system, creating an electron-deficient region that facilitates interactions with electron-rich enzyme pockets. This effect is particularly evident in kinase inhibition, where fluorinated analogs demonstrate enhanced binding affinity to ATP-binding sites compared to non-fluorinated counterparts. Additionally, the fluorine atom can participate in weak hydrogen bonding (C-F···H-N) and orthogonal dipolar interactions with protein residues, contributing to improved target selectivity. When comparing 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (MW: 180.14 g/mol) to its non-fluorinated analog (MW: 162.15 g/mol), the fluorinated derivative exhibits not only increased molecular weight but also altered electronic properties that significantly impact biological interactions [7]. These strategic advantages explain why fluorinated pyrrolopyridines increasingly dominate medicinal chemistry programs targeting challenging biological interfaces.
The carboxylic acid moiety at position 6 transforms the pyrrolopyridine scaffold into a versatile pharmacophore capable of forming directional interactions with biological targets. This functional group serves as a multifunctional anchor point that can participate in hydrogen bonding (both as donor and acceptor), ionic interactions with basic residues, and coordination bonding with metal ions in metalloenzyme active sites [10]. In kinase targets, the carboxylic acid group frequently interacts with catalytic lysine residues or backbone amides in the hinge region, as demonstrated in FGFR inhibitors where this group enhances binding affinity by 10-100 fold compared to ester or amide analogs .
The carboxylic acid group also enables structural diversification through facile derivatization. Key transformations include:
Table 3: Carboxylic Acid Utilization in Targeted Drug Design
Biological Target | Binding Interaction | Derivative Example | Functional Advantage |
---|---|---|---|
Kinase hinge region | Ionic bond with catalytic lysine | Ethyl 6-acetyloxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Prodrug strategy for enhanced bioavailability |
Aldose reductase | Hydrogen bonding with Tyr48, His110, Trp111 | 6-Methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives | Direct participation in catalytic site binding |
GPR119 receptor | Ionic interaction with arginine cluster | N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamides | Enhanced agonist potency through charge complementarity |
FMS kinase | Coordination with Mg²⁺ in ATP site | Pyrrolo[3,2-c]pyridine derivatives | Metal coordination enables high-affinity binding |
The strategic positioning of the carboxylic acid at position 6 rather than alternative positions (e.g., position 2 or 3) optimizes vector alignment for target engagement while minimizing steric interference with the fused ring system. This positioning was validated through crystallographic studies of related compounds showing that the C6-carboxylate projects toward solvent-exposed regions or complementary basic residues in enzyme active sites [10]. In aldose reductase inhibitors containing the pyrrolo[3,4-c]pyridine scaffold, carboxylic acid derivatives exhibited IC₅₀ values of 1.4-2.5 µM, while corresponding ethyl esters were completely inactive, underscoring the critical nature of the free acid for biological activity [10]. This functional group versatility, coupled with the fluorine-enhanced properties, establishes 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid as a privileged building block for rational drug design.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3